molecular formula C14H18N2OS B2939947 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-23-4

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2939947
CAS RN: 868370-23-4
M. Wt: 262.37
InChI Key: VTJTXWGELVXCEC-PFONDFGASA-N
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Description

“(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a derivative of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .


Molecular Structure Analysis

The molecular structure of “(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is characterized by a fused biheterocycle, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The chemical reactions involving thiazolo[5,4-d]thiazoles are still being explored. The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Scientific Research Applications

Antiviral Agents

Thiazolides, including derivatives closely related to the compound , have been synthesized and tested for their antiviral properties. For instance, a range of thiazolides has been evaluated for their effectiveness against hepatitis B virus replication, suggesting potential applications of similar compounds in treating viral infections. The structural modifications of these thiazolides significantly influence their antiviral activity, which points towards the utility of chemical customization in targeting specific viruses (Stachulski et al., 2011).

Stable Carbenes and Their Dimerization

Research on stable thiazol-2-ylidenes and their derivatives, including their synthesis, characterization, and the dimerization process, provides insights into the stability and reactivity of carbene compounds. Such studies lay the foundation for the application of stable carbenes in various chemical syntheses and catalysis processes, suggesting potential uses for compounds with similar structures in facilitating or mediating chemical reactions (Arduengo et al., 1997).

Novel Ylidene Derivatives

The synthesis and structural analysis of novel ylidene derivatives highlight the versatility of these compounds in organic chemistry. These derivatives can serve as intermediates in the synthesis of complex molecules, demonstrating the potential of similar compounds in synthetic organic chemistry and drug development (Kulakov et al., 2016).

Catalysis

N-heterocyclic carbene (NHC) based complexes have been shown to play a critical role in catalytic processes, including CO2 functionalization and transfer hydrogenation of various organic substrates. The development and application of NHC-based catalysts, derived from structurally similar ylidenes, underscore the potential of such compounds in catalysis, particularly in sustainable and green chemistry applications (Specklin et al., 2017).

Future Directions

The future directions for research on “(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” and other thiazolo[5,4-d]thiazoles include further exploration of their synthetic chemistry and broadening of the material scope . There is also potential for these compounds in the field of organic photovoltaics .

properties

IUPAC Name

2-methyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-9(3)6-7-10(4)12(11)18-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJTXWGELVXCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C(C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

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